3,3,4,4-Tetrafluorobutyl methanesulfonate
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Overview
Description
3,3,4,4-Tetrafluorobutyl methanesulfonate is an organic compound with the molecular formula C5H8F4O3S. It is a liquid at room temperature and is known for its high purity and stability . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluorobutyl methanesulfonate typically involves the reaction of 3,3,4,4-Tetrafluorobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluorobutyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Elimination reactions: Under basic conditions, it can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.
Elimination reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted compounds, such as amines, ethers, and thioethers.
Elimination reactions: The major product is the corresponding alkene.
Scientific Research Applications
3,3,4,4-Tetrafluorobutyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing the tetrafluorobutyl group into molecules.
Biology: It is used in the modification of biomolecules to study their structure and function.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluorobutyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution process. The tetrafluorobutyl group can interact with various molecular targets, affecting their properties and functions .
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4-Tetrafluorobutyl chloride
- 3,3,4,4-Tetrafluorobutyl bromide
- 3,3,4,4-Tetrafluorobutyl acetate
Uniqueness
3,3,4,4-Tetrafluorobutyl methanesulfonate is unique due to its methanesulfonate group, which makes it a more reactive electrophile compared to its halide counterparts. This reactivity allows for a broader range of chemical transformations and applications .
Properties
IUPAC Name |
3,3,4,4-tetrafluorobutyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4O3S/c1-13(10,11)12-3-2-5(8,9)4(6)7/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMHIVSBOQRZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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